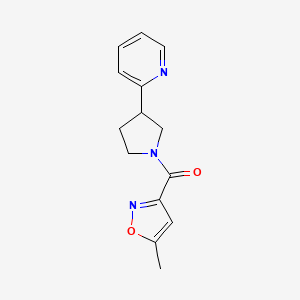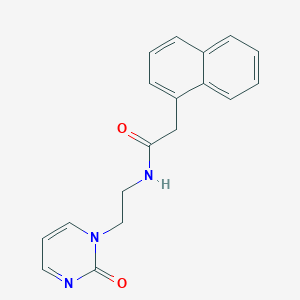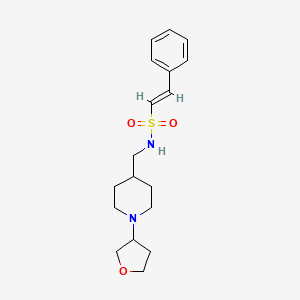
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as PFT-μ or PFTM, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of PFT-μ involves the inhibition of protein-protein interactions mediated by the PDZ domain. This domain is found in a wide range of proteins involved in cellular signaling pathways, and its disruption has been linked to a range of diseases. PFT-μ binds to the PDZ domain and prevents its interaction with other proteins, thereby modulating cellular signaling pathways.
Biochemical and Physiological Effects:
PFT-μ has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity, and the regulation of immune responses. These effects are mediated by the modulation of cellular signaling pathways, including the Wnt/β-catenin pathway, the mTOR pathway, and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFT-μ is its specificity for the PDZ domain, which makes it a valuable tool for the study of protein-protein interactions. However, PFT-μ has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using PFT-μ.
Zukünftige Richtungen
There are several future directions for the study of PFT-μ. One potential direction is the development of new drugs and therapies based on PFT-μ for the treatment of diseases such as cancer and neurodegenerative disorders. Another direction is the investigation of the role of PFT-μ in the regulation of immune responses and the development of new immunomodulatory drugs. Additionally, the study of the biochemical and physiological effects of PFT-μ on different cell types and in different disease models could provide valuable insights into the mechanisms of action of this compound.
Synthesemethoden
The synthesis of PFT-μ involves the reaction of (E)-2-phenylvinylsulfonamide with 1-(tetrahydrofuran-3-yl)piperidine in the presence of a palladium catalyst. This process has been optimized to produce high yields of PFT-μ with good purity. The resulting compound is a white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
PFT-μ has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of cellular signaling pathways. This makes PFT-μ a promising candidate for the development of new drugs and therapies for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAUXASTKRZOHD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2622878.png)
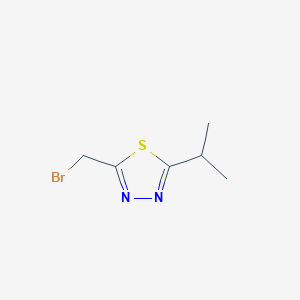
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)
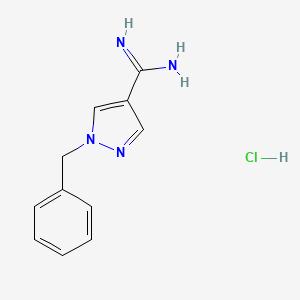

![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)

